molecular formula C29H46N4O7 B1657344 Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate CAS No. 5633-95-4

Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate

Cat. No.: B1657344
CAS No.: 5633-95-4
M. Wt: 562.7 g/mol
InChI Key: NJUDVIHCYTUOMY-UHFFFAOYSA-N
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Description

Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is a synthetic compound used in various chemical and biological research applications. It is a peptide derivative that includes a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate typically involves the following steps:

    Protection of Amino Groups: The amino groups of leucine and isoleucine are protected using tert-butoxycarbonyl (BOC) groups.

    Peptide Bond Formation: The protected amino acids are then coupled with alpha-glutamic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

    Benzylation: The carboxyl group of alpha-glutamic acid is benzylated using benzyl bromide in the presence of a base such as triethylamine.

    Deprotection: The BOC protecting groups are removed using an acid such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to increase yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde.

    Reduction: Reduction reactions can target the peptide bonds or the benzyl group, leading to the formation of reduced peptides or toluene.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Reduced peptides, toluene.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate specificity.

    Medicine: It is used in the development of peptide-based drugs and as a substrate for protease assays.

    Industry: It is used in the production of peptide-based materials and as a standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors. The BOC protecting group prevents unwanted reactions during synthesis, allowing for selective deprotection and subsequent reactions. The peptide bonds in the compound can be cleaved by proteases, releasing the individual amino acids or smaller peptides. The benzyl group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

  • Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-aspartate
  • Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-glutamate
  • Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-lysinate

Uniqueness: Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is unique due to the presence of the alpha-glutaminate moiety, which provides specific interactions with enzymes and receptors. The combination of leucine, isoleucine, and alpha-glutamic acid in the peptide sequence offers distinct structural and functional properties compared to other similar compounds.

Properties

CAS No.

5633-95-4

Molecular Formula

C29H46N4O7

Molecular Weight

562.7 g/mol

IUPAC Name

benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C29H46N4O7/c1-8-19(4)24(33-26(36)22(16-18(2)3)32-28(38)40-29(5,6)7)27(37)31-21(25(30)35)14-15-23(34)39-17-20-12-10-9-11-13-20/h9-13,18-19,21-22,24H,8,14-17H2,1-7H3,(H2,30,35)(H,31,37)(H,32,38)(H,33,36)

InChI Key

NJUDVIHCYTUOMY-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

sequence

LXX

Origin of Product

United States

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